molecular formula C13H12N4O2S B5787538 2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Numéro de catalogue B5787538
Poids moléculaire: 288.33 g/mol
Clé InChI: WHJDTNIXSFPLFF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione, commonly known as TAK-659, is a small molecule inhibitor that has been studied for its potential use in the treatment of various types of cancers and autoimmune diseases. This compound has shown promising results in preclinical studies, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mécanisme D'action

TAK-659 selectively binds to the active site of BTK, inhibiting its activity and downstream signaling pathways. This leads to the inhibition of B-cell receptor signaling, which is crucial for the survival and proliferation of B-cell malignancies. TAK-659 also inhibits the activation of T-cells and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and physiological effects:
TAK-659 has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also reduces the production of pro-inflammatory cytokines and the activation of immune cells in autoimmune disease models. TAK-659 has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, which makes it a promising candidate for clinical development.

Avantages Et Limitations Des Expériences En Laboratoire

TAK-659 has several advantages for lab experiments, including its high selectivity and potency, favorable pharmacokinetic profile, and good solubility. However, its limitations include its potential off-target effects on other kinases and the need for further optimization to improve its efficacy and safety.

Orientations Futures

For the development of TAK-659 include the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of biomarkers for patient selection and monitoring. TAK-659 may also be combined with other therapies, such as immune checkpoint inhibitors, to enhance its anti-tumor activity. Finally, TAK-659 may have potential applications in other diseases, such as inflammatory bowel disease and multiple sclerosis, which are also characterized by dysregulated immune responses.

Méthodes De Synthèse

The synthesis method of TAK-659 involves several steps, including the preparation of 5-amino-1,3,4-thiadiazole-2-carboxylic acid, which is then coupled with 3-bromo-1-propanol to form 3-(5-amino-1,3,4-thiadiazol-2-yl)propyl bromide. This intermediate is then reacted with 2,3-dihydro-1H-isoindole-1,3(2H)-dione in the presence of a base to form TAK-659.

Applications De Recherche Scientifique

TAK-659 has been extensively studied for its potential use in the treatment of various types of cancers and autoimmune diseases. It has shown promising results in preclinical studies as a selective inhibitor of Bruton's tyrosine kinase (BTK), which plays a crucial role in the development and progression of these diseases. TAK-659 has also been shown to inhibit other kinases, such as interleukin-2-inducible T-cell kinase (ITK) and TEC kinase, which are involved in the regulation of immune responses.

Propriétés

IUPAC Name

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c14-13-16-15-10(20-13)6-3-7-17-11(18)8-4-1-2-5-9(8)12(17)19/h1-2,4-5H,3,6-7H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHJDTNIXSFPLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC3=NN=C(S3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(5-amino-1,3,4-thiadiazol-2-yl)propyl]-1H-isoindole-1,3(2H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.